Cas no 848243-20-9 (5-Bromo-2-ethoxy-3-iodo-pyridine)

5-Bromo-2-ethoxy-3-iodo-pyridine is a halogenated pyridine derivative with a versatile structure, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of bromo, iodo, and ethoxy substituents on the pyridine ring allows for selective functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the synthesis of complex heterocyclic compounds. Its well-defined reactivity profile and stability under standard conditions make it suitable for applications in medicinal chemistry and material science. The compound's distinct substitution pattern also enables precise modifications, enhancing its utility in the development of bioactive molecules and advanced materials.
5-Bromo-2-ethoxy-3-iodo-pyridine structure
848243-20-9 structure
Product Name:5-Bromo-2-ethoxy-3-iodo-pyridine
CAS No:848243-20-9
MF:C7H7BrINO
MW:327.945053339005
MDL:MFCD07366718
CID:716521
PubChem ID:329771364
Update Time:2025-09-28

5-Bromo-2-ethoxy-3-iodo-pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-ethoxy-3-iodopyridine
    • 5-BROMO-2-ETHOXY-3-IODO-PYRIDINE
    • Pyridine,5-bromo-2-ethoxy-3-iodo-
    • Pyridine,5-bromo-2-ethoxy-3-iodo
    • Pyridine, 5-bromo-2-ethoxy-3-iodo-
    • KLZXHRLOSHLEDS-UHFFFAOYSA-N
    • YIB24320
    • AKOS015834228
    • DB-029728
    • 848243-20-9
    • MFCD07366718
    • DTXSID80590333
    • SCHEMBL16094612
    • CS-0195425
    • 5-Bromo-2-ethoxy-3-iodo-pyridine, AldrichCPR
    • HS-4997
    • E90051
    • AB31057
    • 5-Bromo-2-ethoxy-3-iodo-pyridine
    • MDL: MFCD07366718
    • Inchi: 1S/C7H7BrINO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3
    • InChI Key: KLZXHRLOSHLEDS-UHFFFAOYSA-N
    • SMILES: C1(OCC)=NC=C(Br)C=C1I

Computed Properties

  • Exact Mass: 326.87600
  • Monoisotopic Mass: 326.87557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 22.1Ų

Experimental Properties

  • Density: 2.031±0.06 g/cm3(Predicted)
  • Boiling Point: 298.0±40.0 °C(Predicted)
  • PSA: 22.12000
  • LogP: 2.84740
  • pka: -0.36±0.32(Predicted)

5-Bromo-2-ethoxy-3-iodo-pyridine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

5-Bromo-2-ethoxy-3-iodo-pyridine Customs Data

  • HS CODE:2933399990

5-Bromo-2-ethoxy-3-iodo-pyridine Pricemore >>

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Additional information on 5-Bromo-2-ethoxy-3-iodo-pyridine

Recent Advances in the Application of 5-Bromo-2-ethoxy-3-iodo-pyridine (CAS: 848243-20-9) in Chemical Biology and Pharmaceutical Research

The compound 5-Bromo-2-ethoxy-3-iodo-pyridine (CAS: 848243-20-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This heterocyclic compound serves as a key intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting kinase inhibitors and antimicrobial agents. Recent studies have highlighted its utility in cross-coupling reactions, enabling the construction of complex molecular architectures with high precision.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of 5-Bromo-2-ethoxy-3-iodo-pyridine as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's unique halogen substitution pattern facilitated selective functionalization, leading to improved binding affinity and pharmacokinetic properties of the resulting inhibitors. This breakthrough has opened new avenues for the development of targeted therapies for B-cell malignancies and autoimmune disorders.

Another significant application was reported in the field of antimicrobial research, where 5-Bromo-2-ethoxy-3-iodo-pyridine was utilized as a building block for the synthesis of next-generation quinolone derivatives. These derivatives exhibited potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The study, published in Bioorganic & Medicinal Chemistry Letters, emphasized the compound's role in enhancing the structural diversity of antimicrobial agents.

From a methodological perspective, recent advances in transition metal-catalyzed reactions have further expanded the synthetic utility of 5-Bromo-2-ethoxy-3-iodo-pyridine. Palladium-catalyzed cross-coupling reactions, in particular, have enabled the efficient introduction of various functional groups at the 3- and 5-positions of the pyridine ring. This has been instrumental in the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

Looking ahead, the unique chemical properties of 5-Bromo-2-ethoxy-3-iodo-pyridine (CAS: 848243-20-9) position it as a valuable tool in the development of targeted therapies and diagnostic agents. Ongoing research is exploring its potential in radiopharmaceuticals, where the iodine moiety could serve as a handle for radioisotope incorporation. As synthetic methodologies continue to evolve, this compound is expected to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

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